molecular formula C19H20FN3O2 B2940200 1-(4-Ethylphenyl)-3-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]urea CAS No. 894014-99-4

1-(4-Ethylphenyl)-3-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]urea

Cat. No.: B2940200
CAS No.: 894014-99-4
M. Wt: 341.386
InChI Key: CFSQYPZPLIJYPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Ethylphenyl)-3-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]urea is a useful research compound. Its molecular formula is C19H20FN3O2 and its molecular weight is 341.386. The purity is usually 95%.
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Properties

IUPAC Name

1-(4-ethylphenyl)-3-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20FN3O2/c1-2-13-3-7-15(8-4-13)21-19(25)22-16-11-18(24)23(12-16)17-9-5-14(20)6-10-17/h3-10,16H,2,11-12H2,1H3,(H2,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFSQYPZPLIJYPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)NC2CC(=O)N(C2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(4-Ethylphenyl)-3-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]urea is a compound of significant interest due to its potential biological activities, particularly as an agonist for the formyl peptide receptor-like 1 (FPRL1). This receptor is implicated in various physiological processes, including inflammation and immune response modulation. Understanding the biological activity of this compound can provide insights into its therapeutic potential in treating inflammatory diseases, cancers, and other conditions.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C18H20FN3O(Molecular Weight 315.37 g mol)\text{C}_{18}\text{H}_{20}\text{F}\text{N}_{3}\text{O}\quad (\text{Molecular Weight }315.37\text{ g mol})

The primary mechanism of action for this compound involves its role as an FPRL1 agonist. FPRL1 is a G-protein coupled receptor that mediates various biological responses, including calcium mobilization and chemotaxis. The activation of FPRL1 by this compound can lead to:

  • Inhibition of Inflammation : Studies have shown that FPRL1 agonists can reduce inflammation in models of intestinal and airway inflammation, as well as septicemia .
  • Cancer Therapeutics : The compound has been evaluated for its effects on cancer models, showing potential in inhibiting tumor growth .

Biological Evaluation

A series of biological evaluations have been conducted to assess the efficacy and safety profile of this compound. Key findings include:

  • In Vitro Studies : The compound demonstrated significant activity in cell lines associated with inflammatory responses, leading to reduced levels of pro-inflammatory cytokines.
  • In Vivo Studies : Animal models treated with this compound exhibited decreased signs of inflammation and improved outcomes in disease models related to cancer and chronic inflammatory conditions.

Case Studies

Several studies have highlighted the therapeutic potential of this compound:

  • Anti-inflammatory Effects : In a study examining the effects on lung inflammation induced by bleomycin, treatment with the urea derivative resulted in reduced pulmonary edema and inflammatory cell infiltration .
  • Cancer Model Evaluation : In xenograft models, administration of this compound led to a significant reduction in tumor size compared to control groups, indicating its potential as an anti-cancer agent .

Data Table: Summary of Biological Activity

Activity TypeObservationReference
Anti-inflammatoryReduced cytokine levels in vitro
Inhibition of Tumor GrowthSignificant tumor size reduction in vivo
Immune ModulationEnhanced immune response via FPRL1 activation

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